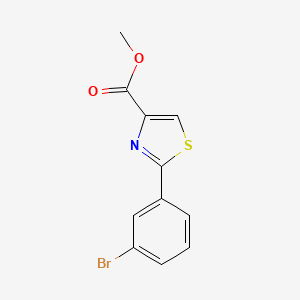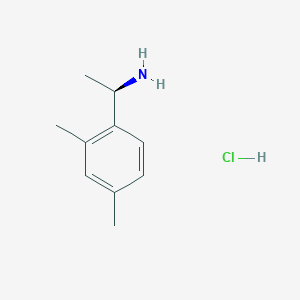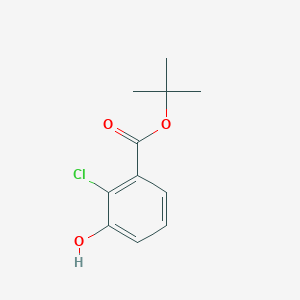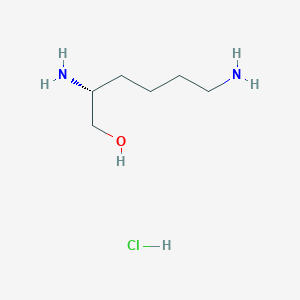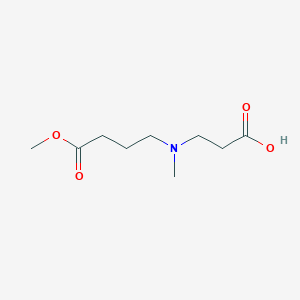
3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid is a chemical compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . This compound is known for its unique structure, which includes a methoxy group, an oxobutyl group, and a propanoic acid moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid involves several steps. One common synthetic route includes the reaction of 4-methoxybutan-2-one with methylamine, followed by the addition of propanoic acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes involved in cellular metabolism. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparación Con Compuestos Similares
3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propanoic acid: This compound has a similar methoxy group but differs in the phenyl group attached to the propanoic acid moiety.
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has a hydroxy group instead of a methoxy group and is studied for its anticancer and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-[(4-methoxy-4-oxobutyl)-methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-10(7-5-8(11)12)6-3-4-9(13)14-2/h3-7H2,1-2H3,(H,11,12) |
Clave InChI |
GASFUTZWVQUCBW-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(=O)OC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
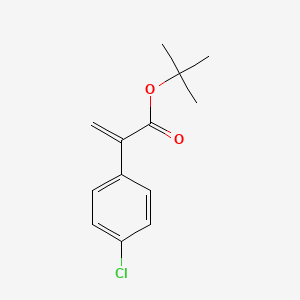
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
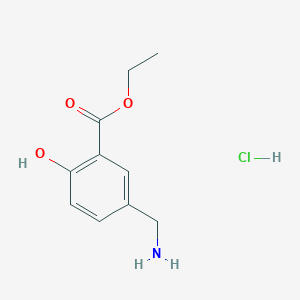
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)

